molecular formula C8H6ClFO2 B14146405 2-Chloro-2-(3-fluorophenyl)acetic acid CAS No. 1072449-67-2

2-Chloro-2-(3-fluorophenyl)acetic acid

Cat. No.: B14146405
CAS No.: 1072449-67-2
M. Wt: 188.58 g/mol
InChI Key: GIQHEKHTEUYFLW-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(3-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the halogenation of 3-fluorophenylacetic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the second position of the phenyl ring.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-fluorophenylacetic acid is reacted with a chlorinated aryl halide in the presence of a palladium catalyst . This method allows for the selective introduction of the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, enhancing its efficacy in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-(3-fluorophenyl)acetic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

1072449-67-2

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

2-chloro-2-(3-fluorophenyl)acetic acid

InChI

InChI=1S/C8H6ClFO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12)

InChI Key

GIQHEKHTEUYFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)Cl

Origin of Product

United States

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